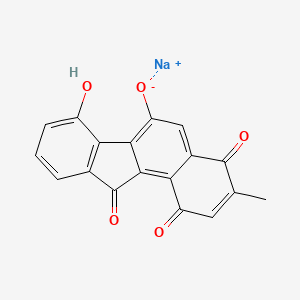

Fluostatin A (sodium salt)

Description

Microbial Sources

Fluostatin A and its analogues have been successfully isolated from various actinomycete strains, a group of bacteria renowned for their prolific production of bioactive compounds. These microbial factories have been found in both terrestrial and marine environments, highlighting the broad distribution of fluostatin-producing organisms. mdpi.com

The pioneering work on fluostatins led to their isolation from the fermentation broth of Streptomyces sp. TA-3391. bikaken.or.jpwindows.net This terrestrial strain was the original reported producer of both Fluostatin A and Fluostatin B. bikaken.or.jp Although Streptomyces sp. TA-3391 produces Fluostatin A, the productivity was found to be relatively low. windows.net Consequently, researchers have explored methods to prepare Fluostatin A more efficiently, such as through the chemical transformation of the more abundantly produced Fluostatin B. nih.govwindows.net Further studies on this strain have also led to the discovery of new derivatives, such as fluostatin Y and fluostatin B2. nih.gov

Marine environments have proven to be a rich source of novel microorganisms, including strains of Micromonospora rosaria. A specific strain, SCSIO N160, isolated from a sediment sample in the South China Sea, was identified as a producer of several fluostatin analogues. nih.govnih.gov This discovery expanded the known microbial sources of fluostatins beyond the Streptomyces genus. nih.gov Research on M. rosaria SCSIO N160 has not only yielded new fluostatins, such as I, J, and K, but has also provided insights into the biosynthetic pathways of these complex molecules. nih.govnih.govcas.cn Genetic studies involving the inactivation of specific genes in this strain have led to the production of different derivatives, furthering the understanding of fluostatin biosynthesis. nih.govcas.cnfao.org

Beyond specific, well-characterized strains, a broader exploration of marine actinomycetes has continued to unveil new fluostatin compounds. mdpi.comresearchgate.netmdpi.com These microorganisms, thriving in unique and often extreme marine habitats like sea deposits and sponges, are a promising frontier for the discovery of novel natural products. mdpi.comresearchgate.net For instance, a marine-derived Streptomyces sp., PKU-MA00045, was found to produce new fluostatins (M–Q) with distinct structural features, such as different methoxy (B1213986) and hydroxy group attachments. mdpi.com The genetic and metabolic diversity of marine actinomycetes suggests that many more fluostatin analogues with varied structures and properties are yet to be discovered. mdpi.comnih.govnih.gov

Isolation Methodologies

The process of isolating Fluostatin A and its related compounds from microbial fermentation broths involves a series of sophisticated purification techniques. These methods are designed to separate the target compounds from a complex mixture of other metabolites and media components.

A common and effective strategy for the purification of fluostatins involves a multi-step chromatographic process. An initial step often employs adsorption chromatography using a synthetic adsorbent resin like Diaion HP-20 . science.govpnas.orgnih.gov This resin is effective at capturing a wide range of organic molecules from the aqueous fermentation broth. pnas.org

Following the initial capture on Diaion HP-20, the crude extract is typically subjected to silica gel column chromatography . pnas.org This technique separates compounds based on their polarity, allowing for the fractionation of the extract and the progressive enrichment of the desired fluostatins. pnas.org

Finally, for obtaining highly pure compounds, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. pnas.orgmdpi.com This high-resolution technique allows for the fine separation of closely related fluostatin analogues, yielding pure compounds suitable for structural elucidation and biological testing. pnas.org

The following table provides a summary of the microbial sources for Fluostatin A and its analogues:

| Microbial Source | Environment | Notable Fluostatins Produced |

| Streptomyces sp. TA-3391 | Terrestrial | Fluostatin A, B, Y, B2 nih.govbikaken.or.jp |

| Micromonospora rosaria SCSIO N160 | Marine (South China Sea Sediment) | Fluostatins I, J, K nih.govnih.gov |

| Streptomyces sp. PKU-MA00045 | Marine | Fluostatins M, N, O, P, Q mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H9NaO5 |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

sodium;7-hydroxy-3-methyl-1,4,11-trioxobenzo[a]fluoren-6-olate |

InChI |

InChI=1S/C18H10O5.Na/c1-7-5-11(20)14-9(17(7)22)6-12(21)15-13-8(18(23)16(14)15)3-2-4-10(13)19;/h2-6,19,21H,1H3;/q;+1/p-1 |

InChI Key |

ORZHCFYIRAXBFY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=O)C2=C3C(=C(C=C2C1=O)[O-])C4=C(C3=O)C=CC=C4O.[Na+] |

Origin of Product |

United States |

Chemical Profile of Fluostatin a Sodium Salt

Molecular Structure and Formula

The molecular formula of Fluostatin A (sodium salt) is C₁₈H₉O₅Na. windows.netglpbio.com The structure is characterized by the core benzo[a]fluorene skeleton common to all fluostatins.

Physicochemical Properties

The key physicochemical properties of Fluostatin A (sodium salt) are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 209673-93-8 | glpbio.com |

| Parent CAS Number (salt-free) | 160219-74-9 | windows.net |

| Molecular Formula | C₁₈H₉O₅Na | windows.netglpbio.com |

| Molecular Weight | 328.255 g/mol | windows.net |

| Appearance | Dark red powder | uoa.gr |

| Solubility | Soluble in Water and DMSO; Poorly soluble in MeOH | windows.net |

Structural Elucidation and Chemical Diversity of Fluostatins

Core Structural Features

The fundamental structure of fluostatins is built upon a complex and distinctive carbon framework.

A defining characteristic of the fluostatin family is the presence of a fluorenone skeleton. researchgate.netscispace.com This feature was a key indicator in the initial classification of newly discovered compounds, such as fluostatins C, D, and E, revealing their relationship to the previously identified fluostatins A and B. researchgate.netscispace.com

Fluostatins are characterized by a benzofluorene core. bohrium.comnih.govcas.cn This structural motif is a crucial component of their chemical architecture and is shared with other related antibiotics like the kinamycins and lomaiviticins. cas.cn

Fluostatins are classified as atypical angucyclines. bohrium.comresearchgate.netresearchgate.netmdpi.com This classification stems from their biosynthesis from a precursor with a typical angucycline skeleton, which then undergoes significant rearrangement. researchgate.net Their structural diversity is further expanded through various modifications such as acylation, epoxidation, and dimerization. researchgate.net

A hallmark of the fluostatin family is its unique 6-5-6-6 carbon ring skeleton. mdpi.comnih.govresearchgate.net This architecture consists of four fused rings and is a distinguishing feature of these compounds. The formation of the five-membered C-ring within this system is a subject of ongoing biosynthetic research. mdpi.com

Structural Analogs and Derivatives

The fluostatin family is notable for its considerable structural diversity, with numerous analogs and derivatives having been identified.

A variety of monomeric fluostatins have been isolated and characterized from different sources. nih.govd-nb.info Fluostatins A-E were discovered as secondary metabolites in Streptomyces species. nih.gov Fluostatins F-H were produced through the heterologous expression of a gene cluster. nih.gov Further research led to the isolation of fluostatins I-L from Micromonospora rosaria and Streptomyces coelicolor. nih.gov More recently, fluostatins M-Q were discovered from a marine Streptomyces species, and fluostatins R and S were generated via heterologous expression of the fluostatin biosynthesis gene cluster. nih.gov

These analogs exhibit variations in their chemical structures. For instance, fluostatins M-Q feature a different methoxy (B1213986) group at position C-7 and a hydroxy group at C-4 compared to previously known fluostatins. mdpi.com Fluostatin P is notable for its highly oxidized A-ring. mdpi.com The structural elucidation of these compounds has been achieved through comprehensive spectroscopic analyses, including NMR and mass spectrometry, and in some cases, X-ray diffraction analysis. mdpi.comvulcanchem.com

Below is a table summarizing some of the known monomeric fluostatins:

| Fluostatin | Source/Method of Production | Key Structural Features/Notes |

| A, B, C, D, E | Secondary metabolites from Streptomyces species | Fluostatin C exhibits moderate activity against some human tumor cell lines. scispace.comnih.gov |

| F, G, H | Heterologous expression of a TAR gene cluster | Show mild antibacterial activities. nih.gov |

| I, J, K, L | Isolated from Micromonospora rosaria and Streptomyces coelicolor | |

| M, N, O, P, Q | Discovered from marine Streptomyces sp. PKU-MA00045 | Feature a unique 6-5-6-6 ring skeleton and highly oxidized A-rings. mdpi.com |

| R, S | Generated from Streptomyces coelicolor by heterologous expression |

Dimeric and Trimeric Fluostatins (e.g., Difluostatin A)

Fluostatins, which are benzofluorene-containing aromatic polyketides, can conjugate to form dimeric and even trimeric structures after their initial biosynthesis. nih.govdntb.gov.uamdpi.comresearchgate.netnih.gov This dimerization process is noteworthy because it can occur spontaneously without the need for enzymes. nih.govmdpi.comresearchgate.net

The resulting dimeric compounds, such as difluostatin A, are considered non-metabolites that arise from post-biosynthetic modifications. nih.govmdpi.com The formation of these larger molecules involves a C-C bond forming reaction that exhibits specific regio- and enantioselectivity. nih.govmdpi.comresearchgate.net This means that the reaction consistently produces a specific spatial arrangement of the atoms. For instance, in the dimerization of fluostatin, the newly formed stereogenic center at C1 exclusively shows the R-configuration. nih.govmdpi.com This level of control is unusual for a non-enzymatic reaction. nih.gov

The dimerization process is initiated by the deacylation of an acyl-fluostatin precursor, which can happen spontaneously, although an enzyme called FlsH, a serine esterase, can significantly speed up this process. nih.govmdpi.com This deacylation leads to the formation of a highly reactive intermediate known as a para-quinone methide (p-QM). nih.govnature.com This intermediate then reacts with another fluostatin molecule to form the dimer. nih.gov

The regio- and stereoselectivity of this non-enzymatic dimerization are believed to be controlled by π-π stacking interactions between the aromatic ring systems of the two reacting fluostatin molecules. nih.govmdpi.comresearchgate.netnih.gov These interactions in the pre-reaction state favor the lowest energy pathway for the C-C bond formation, leading to the observed specific product. nih.govmdpi.comresearchgate.netnih.gov A number of dimeric fluostatins with varied C-C and C-N coupling patterns have been discovered. researchgate.netnih.gov

Nitrogen-Containing Fluostatins (e.g., Pyrazolofluostatin A, Fluostatin R, Stealthins)

The structural diversity of fluostatins extends to the incorporation of nitrogen atoms, leading to the formation of unique heterocyclic structures.

Pyrazolofluostatins: Pyrazolofluostatins A, B, and C are examples of nitrogen-containing fluostatins isolated from the marine-derived actinomycete Micromonospora rosaria. researchgate.netresearchgate.netnih.govrsc.org These compounds possess an unprecedented benzo[cd]indeno[2,1-f]indazol skeleton, which is a pyrazole-fused 6/5/6/6/5 pentacyclic ring system. researchgate.netresearchgate.netnih.gov The structure of pyrazolofluostatin A was confirmed by X-ray crystallographic analysis. researchgate.netresearchgate.netnih.govrsc.org

Stealthins: The stealthins are another group of nitrogen-containing fluostatins. fao.orgmdpi.comsigmaaldrich.comnih.gov The inactivation of the amidotransferase-encoding gene flsN3 in Micromonospora rosaria led to the isolation of several aminobenzo[b]fluorenes, named stealthins D-G. fao.orgmdpi.comsigmaaldrich.comnih.gov These compounds feature a core skeleton similar to stealthin C but with different side chains. fao.orgmdpi.comsigmaaldrich.comnih.gov The discovery of these compounds suggests the involvement of the FlsN3 enzyme in the formation or modification of the N-N bond in other fluostatins. fao.orgmdpi.comsigmaaldrich.comnih.gov

Post-Biosynthetic Modifications and Structural Elaboration

The structural diversity of the fluostatin family of natural products is significantly enhanced by a variety of post-biosynthetic modifications. These enzyme-catalyzed or spontaneous chemical transformations modify the core fluostatin skeleton, leading to a wide array of derivatives. researchgate.netd-nb.info

Acylation

Acylation is a key post-biosynthetic modification in the fluostatin pathway. researchgate.netresearchgate.netd-nb.info The attachment of an acyl group to the fluostatin core is a crucial step that can influence the subsequent chemical transformations of the molecule. nature.comresearchgate.netnih.govspringernature.comsigmaaldrich.comacs.org For instance, certain acyl fluostatins are precursors to the formation of dimeric structures. nature.comresearchgate.netnih.govspringernature.comsigmaaldrich.comacs.org The spontaneous or enzyme-catalyzed deacylation of these compounds generates a reactive para-quinone methide intermediate, which is a key player in the dimerization process. nih.govmdpi.comnature.comresearchgate.netnih.govspringernature.comsigmaaldrich.comacs.org An enzyme, FlsH, has been identified as a deacylase that can hydrolyze the acyl group, potentially preventing the accumulation of reactive quinone methides. researchgate.netnih.govsigmaaldrich.com

Epoxidation

Epoxidation, the formation of a three-membered ring containing an oxygen atom (an epoxide), is another significant modification observed in fluostatins. researchgate.netresearchgate.netd-nb.inforesearchgate.netorganicchemistrydata.orgmdpi.comnih.gov Fluostatin C, for example, contains a 2,3-epoxide ring. researchgate.netnih.gov This epoxide ring is susceptible to various ring-opening reactions, which can occur both enzymatically and non-enzymatically. researchgate.netd-nb.infonih.gov These reactions can lead to a variety of products with different oxidation states and even rearranged carbon skeletons. researchgate.netd-nb.infonih.gov For instance, the epoxide ring of fluostatin C can be opened reductively or oxidatively, yielding products with a hydroxyl group, a vicinal diol, or even contracted or expanded A-rings. researchgate.netnih.gov The flavoprotein monooxygenase FlsO1 is involved in epoxidation during fluostatin biosynthesis. researchgate.netresearchgate.net

Dimerization Mechanisms and Regio/Stereoselectivity

The dimerization of fluostatins is a fascinating example of a spontaneous, non-enzymatic reaction that proceeds with high regio- and stereoselectivity. nih.govmdpi.comresearchgate.netnih.gov This process significantly contributes to the chemical diversity of this class of compounds. nih.govcas.cn

The key steps in the dimerization mechanism are:

Deacylation: The process begins with the removal of an acyl group from a fluostatin monomer. nih.govmdpi.comnature.comnih.govspringernature.comsigmaaldrich.com This can occur spontaneously, particularly under basic conditions, or be catalyzed by the deacylase FlsH. nih.govmdpi.com

Formation of a para-Quinone Methide (p-QM) Intermediate: The deacylation leads to the formation of a highly reactive p-QM intermediate. nih.govmdpi.comnature.comspringernature.com

Nucleophilic Attack and Dimerization: The p-QM intermediate then acts as a Michael acceptor and is attacked by another fluostatin molecule, leading to the formation of a C-C or C-N coupled dimer. nature.comnih.govspringernature.comsigmaaldrich.com

The remarkable regio- and stereoselectivity of this reaction, where specific isomers are preferentially formed, is attributed to π-π stacking interactions between the aromatic systems of the reacting fluostatin molecules. nih.govmdpi.comresearchgate.netnih.govvulcanchem.com Density functional theory (DFT) calculations have shown that these non-covalent interactions in the transition state of the reaction steer the dimerization towards the lowest energy pathway, resulting in the observed stereochemical outcome. nih.govmdpi.comresearchgate.netnih.govresearchgate.net Specifically, the formation of the C1-(R)-C10'-(S) coupling is favored. nih.govmdpi.comresearchgate.net

Non-Enzymatic Conjugation

The dimerization and oligomerization of fluostatins represent a fascinating example of non-enzymatic complexity generation in natural product chemistry. mdpi.comnih.govresearchgate.net Unlike many biosynthetic pathways where specific enzymes like aldolases, ketolases, or Diels-Alderases catalyze bond formations, fluostatin dimerization occurs spontaneously in a post-biosynthetic, cell-free process. mdpi.comresearchgate.net This non-enzymatic reaction leads to the formation of various dimeric and even trimeric fluostatin structures. mdpi.comnih.gov

Initial speculation pointed towards enzymatic catalysis, possibly by a protein homologous to the NmrA family, but experimental evidence demonstrated that acyl fluostatins undergo spontaneous deacylation and subsequent dimerization. springernature.comresearchgate.net For instance, fluostatin D has been observed to spontaneously conjugate in an aqueous solution to yield difluostatin E and difluostatin F. nih.govresearchgate.net This process is characterized as a stereospecific coupling reaction where the C-C bond formation exhibits significant regio- and enantioselectivity, exclusively favoring an R-configuration at the newly formed C1 stereocenter. nih.govresearchgate.net

While the conjugation is fundamentally non-enzymatic, the fluostatin biosynthetic gene cluster does contain a deacylase, FlsH. researchgate.netspringernature.com This enzyme, a serine esterase, can catalyze the hydrolysis of the acyl group from fluostatins to produce low-cytotoxicity C1-hydroxyl-fluostatin. mdpi.com However, in the absence of FlsH, the deacylation still occurs, albeit at a much slower rate, leading directly to the formation of the reactive intermediate that drives dimerization. mdpi.com Therefore, the resulting dimeric fluostatins can be considered non-metabolites that arise from a chemical transformation after the core biosynthesis is complete. mdpi.comresearchgate.net This spontaneous C-C and C-N coupling provides an efficient strategy for generating structural diversity within the fluostatin family. springernature.comresearchgate.net

Role of para-Quinone Methide Intermediates

The central player in the non-enzymatic dimerization of fluostatins is the highly reactive para-quinone methide (p-QM) intermediate. mdpi.comspringernature.comresearchgate.net The formation of this transient species is the critical first step that initiates the conjugation cascade. The reaction proceeds via an autocatalytic 1,6-elimination of the acyl group at the C1 position of a fluostatin monomer. springernature.com This elimination reaction is distinct from a hydrolysis pathway, as confirmed by isotopic labeling experiments with H₂¹⁸O which did not result in ¹⁸O incorporation into the key intermediate. mdpi.com

Once formed, the p-QM species is a potent electrophile and serves as a promiscuous Michael acceptor. springernature.comresearchgate.net It readily undergoes a 1,6-conjugate addition with a nucleophile, which can be another fluostatin molecule. springernature.com This addition leads to the formation of diverse C-C and C-N coupled dimers. springernature.comresearchgate.net The reaction has been described as a two-step mechanism:

A 1,6-elimination process in the fluostatin monomer generates the transient p-QM. mdpi.comresearchgate.net

The resulting p-QM conjugates with another fluostatin molecule to form the dimer. mdpi.comresearchgate.net

The generation of p-QMs from stable precursors like p-hydroxybenzyl alcohols is a known strategy in organic synthesis, and the spontaneous formation from acyl fluostatins provides a biological parallel. mdpi.com The inherent reactivity of the p-QM intermediate explains how a variety of structurally complex dimers can be assembled without the need for enzymatic catalysis. researchgate.netacs.orgresearchgate.net Interestingly, the presence of the deacylase FlsH in the biosynthetic gene cluster is thought to be a protective mechanism, preventing the accumulation of potentially toxic p-QM intermediates by channeling the acyl fluostatins towards a less reactive hydrolysis product. springernature.com

Computational Studies (e.g., Density Functional Theory) on Dimerization Pathways

To unravel the underlying principles governing the specific regio- and enantioselectivity observed in the non-enzymatic fluostatin conjugation, researchers have employed computational methods, particularly Density Functional Theory (DFT). mdpi.comnih.govnih.gov These theoretical calculations have been instrumental in explaining why, out of many possible outcomes, specific stereoisomers are preferentially formed. mdpi.comresearchgate.net

Studies using the M06-2X functional have successfully modeled the dimerization pathway and reproduced the experimentally observed stereoselectivity. mdpi.comnih.govresearchgate.netnih.gov The calculations confirm a two-step reaction mechanism where the initial deacyloxylation to form the para-quinone methide (p-QM) is the rate-determining step. nih.gov The subsequent C-C coupling reaction is highly selective.

Key findings from these computational analyses include:

Reaction Pathway: DFT calculations reproduced the lowest energy pathway as the C1-(R)-C10′-(S) coupling, which matches the configuration of the natural products. mdpi.comresearchgate.netescholarship.org

Frontier Molecular Orbitals (FMO): The regioselectivity is controlled by maximizing the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (a fluostatin anion) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the p-QM intermediate). mdpi.comescholarship.org Fukui function analysis further supports the reactivity at the specific carbon atoms involved in the bond formation. mdpi.comescholarship.orgresearchgate.net

π–π Stacking Interactions: A critical factor in determining the stereoselectivity is the formation of a low-energy pre-reaction complex where the two fluostatin molecules are arranged by significant π–π stacking interactions. mdpi.comnih.govresearchgate.net This pre-organization orients the molecules in a way that favors the observed reaction trajectory. mdpi.com

Activation Strain Analysis: The distortion/interaction–activation strain model was used to analyze the transition states. mdpi.comnih.govnih.gov This analysis revealed that the transition state for the lowest energy pathway benefits from the most stabilizing interactions and minimal geometric distortion of the reacting molecules, a preference retained from the initial π–π stacked complex. mdpi.comresearchgate.netnih.gov

These computational studies provide a detailed molecular-level picture of the dimerization process, demonstrating that the remarkable selectivity of this "non-enzymatic" reaction is governed by fundamental principles of physical organic chemistry, such as orbital interactions and non-covalent forces. mdpi.comnih.gov

Table 1: Summary of Computational Findings on Fluostatin Dimerization

| Computational Method/Theory | Application in Fluostatin Dimerization | Key Findings | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidation of the reaction mechanism, regioselectivity, and enantioselectivity of the C-C coupling. | Confirms a two-step mechanism via a p-QM intermediate. The deacyloxylation step is rate-determining. Successfully reproduces the observed C1-(R)-C10′-(S) stereochemical outcome. | mdpi.comnih.govresearchgate.netnih.gov |

| M06-2X Functional | Specific DFT functional used for optimizing structures and calculating energies. | Accurately models the system, including non-covalent interactions, leading to results that match experimental observations. | mdpi.comnih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions to explain reactivity and regioselectivity. | Bonding between C1 and C10' maximizes the HOMO (nucleophile) - LUMO (electrophile) interaction. | mdpi.comescholarship.org |

| Fukui Function (FF) Analysis | Identification of the most reactive sites on the fluostatin molecules. | Complements FMO analysis by highlighting the electrophilic and nucleophilic centers involved in the conjugation. | mdpi.comescholarship.orgresearchgate.net |

| Distortion/Interaction-Activation Strain Analysis | Decomposition of the activation energy into reactant distortion and interaction energies. | The favored transition state has the highest stabilizing interactions and the least structural distortion, guided by pre-reaction π–π stacking. | mdpi.comnih.govnih.gov |

| Solvation Model (SMD) | Accounts for the effect of the aqueous solvent environment on the reaction. | Calculations were performed incorporating an implicit water solvent model to better reflect experimental conditions. | mdpi.comnih.gov |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Difluostatin E |

| Difluostatin F |

| FlsH |

| Fluostatin A (sodium salt) |

| Fluostatin D |

Biosynthesis of Fluostatins

Genetic Basis of Biosynthesis

The foundation for fluostatin production lies within specific gene clusters, which have been identified in both cultured microorganisms and through culture-independent environmental sampling.

The primary biosynthetic gene cluster for fluostatins, designated fls, was identified from the marine-derived actinomycete Micromonospora rosaria SCSIO N160. researchgate.netezbiocloudpro.appacs.org This discovery was pivotal in understanding the genetic origins of these compounds. The function of the fls cluster was confirmed through targeted gene knockout experiments and the subsequent biochemical characterization of key enzymes encoded within it. researchgate.netacs.org

The identification process involved screening a SuperCos1-based genomic library of M. rosaria SCSIO N160. acs.org This led to the isolation of 13 positive cosmid clones, with one cosmid, pCSG5003, found to contain the entire putative fls biosynthetic gene cluster. acs.org Heterologous expression of the intact fls gene cluster in Streptomyces coelicolor YF11 successfully produced fluostatin derivatives, confirming the cluster's role in their biosynthesis. researchgate.netacs.org The genetic organization of the fls cluster from M. rosaria shares high homology and a nearly identical organization with a cluster found in environmental DNA, indicating a conserved biosynthetic pathway. acs.orgmdpi.com

Table 1: Proposed Functions of Individual Genes in the fls Cluster (Data sourced from references researchgate.netacs.org)

| Gene | Proposed Function | Homology |

| flsF | Ketosynthase (KSα) | JadA |

| flsG | Chain Length Factor (KSβ) | JadB |

| flsH | Acyl Carrier Protein (ACP) | JadC |

| flsO1 | FAD-dependent oxygenase | JadH |

| flsO2 | Bifunctional oxygenase | JadH |

| flsK | Aromatase/Cyclase | JadI |

| flsI | Cyclase | JadJ |

| flsJ | Ketoreductase | JadK |

| flsN3 | Amidotransferase | - |

| flsQ1 | Dimerase (NmrA family) | - |

Environmental DNA Derived Gene Clusters

Beyond cultured bacteria, fluostatin biosynthetic gene clusters have been discovered using culture-independent metagenomic approaches. acs.orgnih.gov This strategy involves extracting DNA directly from environmental samples, such as soil, to access the genetic material of uncultured bacteria. rockefeller.edu

Researchers have successfully screened large-insert environmental DNA (eDNA) megalibraries for clones containing Type II polyketide synthase (PKS) genes. nih.govrockefeller.eduh1.co A significant challenge in this approach is cloning eDNA fragments large enough to encompass entire biosynthetic pathways. h1.conih.govacs.org To overcome this, a method called Transformation-Assisted Recombination (TAR) in yeast was employed. nih.govrockefeller.eduh1.co This technique allows for the reconstruction of large, functionally intact gene clusters from smaller, overlapping cosmid clones. nih.govacs.org The functional expression of a TAR-reassembled eDNA gene cluster in a Streptomyces host led to the production and characterization of three previously unknown compounds: fluostatins F, G, and H. nih.govnih.gov

Polyketide Synthase (PKS) Involvement

The core scaffold of fluostatins is assembled by a specific class of enzymes known as polyketide synthases.

The biosynthesis of fluostatins is accomplished by Type II polyketide synthases (PKSs). nih.govnih.gov These are multi-enzyme complexes that construct aromatic polyketides through sequential condensation reactions. nih.govrsc.org Unlike the large, modular Type I PKSs, Type II PKSs are composed of aggregates of separate, monofunctional enzymes that work together iteratively. nih.govwikipedia.org

A minimal Type II PKS system consists of three core components:

Ketosynthase (KSα): Catalyzes the carbon-carbon bond formation. wikipedia.org

Chain Length Factor (CLF or KSβ): Works in a heterodimer with KSα and is crucial for determining the length of the polyketide carbon chain. wikipedia.orgnih.gov

Acyl Carrier Protein (ACP): Covalently holds the growing polyketide chain as a thioester during synthesis. wikipedia.orgnih.gov

The fls gene cluster contains the requisite genes encoding this minimal PKS, which synthesizes the polyketide backbone that is subsequently modified by tailoring enzymes to yield the final fluostatin structures. researchgate.net

Enzymatic Transformations and Catalysis

Following the synthesis of the initial polyketide chain by the PKS, a series of tailoring enzymes, particularly oxygenases, modify the structure to create the characteristic fluorenone core and introduce further chemical diversity.

Oxygenases play a critical role in the post-PKS modifications of the fluostatin scaffold.

FlsO2: This enzyme, identified within the fls gene cluster, is a bifunctional FAD-dependent oxygenase. researchgate.netacs.org Biochemical characterization and gene knockout studies confirmed its function in the conversion of the key angucycline intermediate, prejadomycin, into dehydrorabelomycin. researchgate.netacs.orgresearchgate.net This transformation is a crucial step leading to the formation of the atypical angucycline skeleton of fluostatins. researchgate.net Another oxygenase in the cluster, FlsO1, can also functionally compensate for FlsO2's role. researchgate.net

Alp1U and Lom6: While not found in the fluostatin gene cluster itself, these enzymes are highly relevant due to the structural and biosynthetic similarities between fluostatins and the related kinamycins and lomaiviticins. Alp1U and Lom6, from the kinamycin and lomaiviticin biosynthetic pathways respectively, are α/β hydrolases that function as epoxy hydrolases. mdpi.comresearchgate.netresearchgate.net They catalyze stereoselective epoxide hydrolysis reactions on biosynthetic intermediates. researchgate.netresearchgate.net The study of these enzymes provides crucial insights into the potential downstream modifications of the fluostatin core, particularly the formation and opening of epoxide rings, which contribute to the structural diversity of this family of natural products. researchgate.net

Table 2: Key Oxygenases and Hydrolases in the and Related Angucyclines (Data sourced from references researchgate.netacs.orgmdpi.comresearchgate.netresearchgate.net)

| Enzyme | Source Pathway | Enzyme Class | Function |

| FlsO2 | Fluostatin | FAD-dependent Oxygenase | Catalyzes the conversion of prejadomycin to dehydrorabelomycin. researchgate.netacs.orgresearchgate.net |

| Alp1U | Kinamycin | α/β Hydrolase | Catalyzes stereoselective epoxide hydrolysis. researchgate.netresearchgate.net |

| Lom6 | Lomaiviticin | α/β Hydrolase | Catalyzes stereoselective epoxide hydrolysis. mdpi.comresearchgate.netresearchgate.net |

Hydrolases (e.g., FlsH)

The fluostatin biosynthetic pathway involves crucial modifications by hydrolases. One such key enzyme is FlsH, an α/β-hydrolase identified in the fluostatin-producing organism Micromonospora rosaria SCSIO N160. unideb.hu FlsH functions as a serine esterase, specifically catalyzing the deacylation of acylated fluostatin precursors. mdpi.com This enzymatic reaction is significantly faster than the spontaneous deacylation that can occur in its absence, with FlsH exhibiting a rate enhancement of approximately 230-fold. mdpi.com

While FlsH shares homology with other hydrolases like Alp1U, which is involved in kinamycin biosynthesis, its substrate specificity is distinct. unideb.hu Alp1U is capable of hydrolyzing the epoxide ring of Fluostatin C; however, FlsH cannot catalyze this reaction despite the structural similarity. unideb.hu The primary role of FlsH is confined to deacylation, which prevents the formation of a para-quinone methide (p-QM) intermediate that arises from the much slower, spontaneous reaction. mdpi.com

Amidotransferases (e.g., FlsN3)

The amidotransferase FlsN3 plays a pivotal, though indirect, role in the formation of nitrogen-containing fluostatins. mdpi.com Bioinformatic analyses show that FlsN3 is homologous to enzymes like KinK, FzmO, and Lom33, which are involved in N-N bond formation in other biosynthetic pathways. mdpi.com This suggested that FlsN3 is likely involved in the biosynthesis of a diazo group. fao.orgnih.govnih.gov

To elucidate its function, the flsN3 gene in Micromonospora rosaria SCSIO N160 was inactivated. nih.govnih.gov This gene disruption did not halt polyketide production but instead led to the isolation and identification of four new racemic aminobenzo[b]fluorenes named stealthins D, E, F, and G. nih.govnih.govsigmaaldrich.com The formation of these stealthin derivatives in the flsN3 mutant strongly implies that FlsN3 is functional in the main biosynthetic pathway and that its absence causes intermediates to be diverted into a shunt pathway, leading to the production of stealthins. mdpi.comfao.org These results confirm the functional role of FlsN3 in the formation or subsequent modification of N-N bond-containing fluostatin precursors. nih.gov

Proposed Biosynthetic Pathways and Intermediates

The construction of the unique fluostatin carbon skeleton involves complex oxidative rearrangements of a more common polyketide precursor. The proposed pathway shares significant steps with the biosynthesis of other atypical angucyclines, such as the kinamycins.

B-Ring Cleavage and Rearrangement

The biosynthesis of fluostatins is proposed to diverge from the typical angucycline pathway through an oxidative cleavage and rearrangement of the B-ring of an angucyclinone intermediate. beilstein-journals.orgnih.govresearchgate.net This process is analogous to steps observed in kinamycin biosynthesis. beilstein-journals.orgnih.gov A key enzyme in this transformation is Flu17, an AlpJ-family oxygenase. beilstein-journals.orgnih.gov

Biochemical studies have shown that AlpJ-family oxygenases, including Flu17, catalyze the critical oxidative ring cleavage and subsequent contraction of the polyketide intermediate. beilstein-journals.orgnih.gov While these enzymes were initially thought to be dependent on FADH₂/FMNH₂ cofactors, recent research has revealed that Flu17 can catalyze the ring opening and rearrangement of the hydroquinone (B1673460) intermediate CR1 in a cofactor-independent manner. beilstein-journals.orgnih.gov This finding supports a shared mechanism for B-ring modification in the biosynthesis of both fluostatins and kinamycins. beilstein-journals.orgnih.gov However, a significant question remains unresolved: the mechanism by which the resulting benzo[b]fluorene skeleton is converted into the characteristic benzo[a]fluorene skeleton of the fluostatins. beilstein-journals.orgnih.gov

Formation of Shunt Products (e.g., Stealthins)

Shunt products are molecules formed when biosynthetic intermediates are diverted from the main enzymatic pathway. In the context of fluostatin biosynthesis, the formation of stealthins provides critical insight into the main pathway. Stealthin C was first identified as a shunt product in the kinamycin pathway, likely formed through a nonenzymatic rearrangement. mdpi.com

The targeted inactivation of the flsN3 gene, which encodes an amidotransferase, resulted in the accumulation of several new stealthin derivatives. mdpi.comnih.gov These compounds were identified as racemic aminobenzo[b]fluorenes. nih.govsigmaaldrich.com The isolation of racemic mixtures is often an indicator of nonenzymatic modifications of natural products. mdpi.com

| Product | Producing Strain / Condition | Structural Class |

| Stealthin C | Kinamycin Biosynthesis | Aminobenzo[b]fluorene |

| Stealthins D-G | flsN3-inactivation mutant of M. rosaria | Racemic Aminobenzo[b]fluorenes |

The production of these specific stealthins upon the blockage of a single biosynthetic step (catalyzed by FlsN3) demonstrates that they are shunt products derived from an intermediate of the fluostatin pathway. mdpi.comnih.gov A plausible mechanism for their formation has been proposed, further cementing the role of FlsN3 in the biosynthesis of N-N bond-containing fluostatins. fao.orgnih.gov

Molecular Mechanisms of Action and Target Interaction

Dipeptidyl Peptidase III (DPP-3) Inhibition

Fluostatin A is a recognized, potent inhibitor of human placental Dipeptidyl Peptidase III (DPP-3). caymanchem.comirb.hrresearchgate.net Its interaction with this enzyme has been characterized through selectivity profiling, kinetic studies, and analysis of its effects on the hydrolysis of various substrates.

Fluostatin A demonstrates a high degree of selectivity for DPP-3 over other dipeptidyl peptidases, including DPP-1, DPP-2, and DPP-4. caymanchem.comnih.gov Experimental data indicates that while Fluostatin A potently inhibits DPP-3, it is only slightly inhibitory against the other tested dipeptidyl peptidases. irb.hrresearchgate.netnih.gov

The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), highlights this selectivity. The IC50 value for Fluostatin A against human placental DPP-3 is 0.44 µg/mL. caymanchem.com In contrast, the IC50 values for DPP-1, DPP-2, and DPP-4 are all greater than 100 µg/mL, underscoring the specific nature of the inhibition. caymanchem.com

| Enzyme | IC50 (µg/mL) |

|---|---|

| Dipeptidyl Peptidase III (DPP-3) | 0.44 |

| Dipeptidyl Peptidase I (DPP-1) | >100 |

| Dipeptidyl Peptidase II (DPP-2) | >100 |

| Dipeptidyl Peptidase IV (DPP-4) | >100 |

The inhibitory effect of Fluostatin A on DPP-3 has been further elucidated through kinetic studies, which have determined its inhibition constant and the nature of the inhibition.

When utilizing Leucine-Enkephalin as a substrate for human DPP-3, the inhibition constant (Ki) for Fluostatin A has been determined to be 14.2 µM. irb.hrresearchgate.netnih.gov The Ki value provides a measure of the inhibitor's binding affinity to the enzyme.

The inhibition of DPP-3 by Fluostatin A, in the presence of the substrate Leucine-Enkephalin, has been characterized as a mixed-type inhibition. irb.hrresearchgate.netnih.gov This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

The inhibitory activity of Fluostatin A has been evaluated using different substrates for DPP-3. With the synthetic substrate Arginyl-Arginine-2-Naphthylamide, the IC50 value of Fluostatin A is 0.44 µg/mL. researchgate.net As previously noted, when the natural peptide Leucine-Enkephalin is used as the substrate, Fluostatin A exhibits a mixed-type inhibition with a Ki of 14.2 µM. irb.hrresearchgate.netnih.gov

| Substrate | Parameter | Value | Inhibition Type |

|---|---|---|---|

| Arginyl-Arginine-2-Naphthylamide | IC50 | 0.44 µg/mL | Not Specified |

| Leucine-Enkephalin | Ki | 14.2 µM | Mixed-Type |

Kinetic Characterization of Inhibition

Exploration of Other Potential Molecular Targets

Currently, the primary and most well-documented molecular target of Fluostatin A is Dipeptidyl Peptidase III. nih.gov While its inhibitory action on this enzyme is specific and potent, the broader scientific literature has not extensively reported on other significant molecular targets for Fluostatin A. Research has predominantly focused on its role as a DPP-3 inhibitor. nih.gov

Biological Activities and Cellular Effects

Enzyme Inhibitory Activities (Beyond DPP-3)

Fluostatin A exhibits a high degree of selectivity for DPP-3. Studies have shown that it is only slightly inhibitory against other dipeptidyl peptidases, including dipeptidyl peptidase I (DPP-1), dipeptidyl peptidase II (DPP-2), and dipeptidyl peptidase IV (DPP-4) researchgate.netnih.govcaymanchem.com. The half-maximal inhibitory concentration (IC50) values for Fluostatin A against DPP-1, DPP-2, and DPP-4 have been reported to be greater than 100 µg/ml, indicating weak inhibitory activity against these enzymes compared to its potent inhibition of DPP-3 caymanchem.com.

Antimicrobial Activities

The antimicrobial potential of fluostatins has been explored, with some derivatives showing notable activity.

Antibacterial Spectrum

While specific data on the antibacterial spectrum of Fluostatin A is limited, a related dimeric derivative, Difluostatin A, has demonstrated antibacterial effects against a range of bacteria. The minimum inhibitory concentrations (MICs) for Difluostatin A have been determined for several bacterial strains, as detailed in the table below.

| Bacteria Species | MIC (µg/mL) |

| Klebsiella pneumoniae ATCC 13883 | 4 |

| Aeromonas hydrophila ATCC 7966 | 4 |

| Staphylococcus aureus ATCC 29213 | 8 |

| Data sourced from researchgate.net |

Antifungal Properties

Currently, there is no publicly available scientific literature detailing the antifungal properties of Fluostatin A or its derivatives.

Cytotoxic and Anticancer Activities (in vitro, cell lines)

Modulation of Cellular Pathways

The precise mechanisms by which Fluostatin A may modulate cellular pathways remain largely uncharacterized in publicly accessible scientific literature. The primary known mechanism of action for Fluostatin A is its potent and selective inhibition of the enzyme dipeptidyl peptidase III (DPP-3) researchgate.netnih.govcaymanchem.com. The downstream consequences of this inhibition on various cellular signaling cascades have not yet been elucidated.

Structure Activity Relationships Sar of Fluostatin Analogs

Impact of Core Skeleton Modifications

The fundamental framework of fluostatins, a unique 6-5-6-6 carbon ring skeleton, is a critical determinant of their biological function. mdpi.com Modifications to this core have significant consequences for activity. For instance, the biosynthesis of fluostatins involves complex rearrangement steps, including B-ring cleavage and contraction, to form the characteristic fluorenone chromophore. mdpi.comresearchgate.net The absence or alteration of genes responsible for these key rearrangements would likely lead to analogs with different core structures and, consequently, altered biological profiles. mdpi.com

Studies on related angucyclinones have shown that even subtle changes, such as the introduction of a nitrogen atom to create aza-angucyclinone analogs, can significantly impact cytotoxicity. mdpi.com For example, the isosteric replacement of a benzene (B151609) ring with a pyridine (B92270) ring in some aza-angucyclinone derivatives led to an increase in potency. mdpi.com This highlights the sensitivity of biological activity to the composition of the core ring system.

Furthermore, the oxidation state of the A-ring in fluostatin analogs has been identified as a point of structural diversity with potential implications for bioactivity. The discovery of fluostatins M–Q, which feature a highly oxidized A-ring, expands the known structural variations of the fluostatin skeleton. mdpi.com

Influence of Peripheral Substituents

The type and position of substituents on the fluostatin scaffold play a crucial role in modulating biological activity. Research on various compound classes has consistently shown that peripheral modifications can fine-tune potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

In a series of pyrrolo[3,4-c]pyridine derivatives, for example, the nature of the substituent at the R2 position was found to be critical for potency. Activity increased with ethyl and propyl chains compared to a methyl group or no substituent, while larger groups like phenyl or cyclopentyl led to a significant loss of activity. mdpi.com Similarly, for another series of compounds, a phenoxy substituent at the 4-position significantly influenced their ability to increase insulin (B600854) sensitivity. mdpi.com The position of substituents on an aromatic ring can also be a determining factor, with para-substituted compounds showing increased activity in some cases. mdpi.com

The introduction of different functional groups, such as methoxy (B1213986) or ethoxy groups, has also been shown to influence the analgesic activity of certain heterocyclic compounds, indicating that the type of alkoxy group can modulate potency. mdpi.com The addition of electron-withdrawing groups like fluorine can enhance binding affinity, metabolic stability, and selectivity. nih.gov

The following table summarizes the observed effects of some peripheral substituent modifications on the biological activity of various compound series, illustrating the general principles that likely apply to fluostatin analogs.

Dimerization and Biological Activity Enhancement/Attenuation

Dimerization represents a significant strategy for modulating the biological activity of fluostatin and related angucycline compounds. researchgate.netresearchgate.net Dimeric molecules often exhibit more potent biological activities than their corresponding monomers. researchgate.netmdpi.com For example, the heterodimeric lomaiviticin A is significantly more cytotoxic to human cancer cells than its monomeric precursors, lomaiviticin C and kinamycin C. researchgate.netmdpi.com

A notable example within the fluostatin family is difluostatin A, a heterodimer that exhibits antibacterial activity against several bacterial strains, whereas its monomeric counterpart, fluostatin C, shows no such activity. researchgate.net This underscores the dramatic shift in biological function that can be achieved through dimerization. The formation of these dimers can occur through various C-C and C-N coupling patterns and is sometimes a non-enzymatic process. d-nb.info

The enhanced activity of dimers is a recurring theme in natural product chemistry. For instance, the C2-symmetric dimer lomaiviticin A displayed 100-fold higher cytotoxicity than the monomeric kinamycin C against various human cancer cell lines. mdpi.com This principle extends to other classes of molecules as well, where dimerization has been explored to enhance the biological potential of steroids and nucleoside analogs. researchgate.net

The table below provides examples of how dimerization affects the biological activity of angucycline compounds.

Computational and In Silico Approaches to SAR

Computational and in silico methods are increasingly integral to understanding the structure-activity relationships of complex molecules like fluostatin analogs. nih.govarchivesofmedicalscience.com These approaches, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacokinetic property prediction, accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. archivesofmedicalscience.comscielo.br

Molecular docking studies can predict the binding affinity and interaction patterns of ligands with their target proteins. For example, in silico docking has been used to postulate the direct inhibition of the SARS-CoV-2 main protease by statins, including fluvastatin (B1673502), by calculating their binding energies. scielo.brnih.gov Such studies can help to identify potential molecular targets and guide the design of more potent inhibitors.

QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. archivesofmedicalscience.com This allows for the prediction of the activity of novel analogs before they are synthesized. Furthermore, computational tools can predict key pharmacokinetic properties, such as lipophilicity (logP), solubility (logS), and compliance with Lipinski's Rule of Five, which are crucial for a compound's potential as a drug.

The use of in silico essentiality analysis based on metabolic models has also been employed to predict drug targets. For instance, such models have identified genes in the cholesterol biosynthesis pathway as potential targets in melanoma, leading to the identification of fluvastatin as a drug with inhibitory effects. These computational approaches, in conjunction with experimental data, provide a powerful platform for the rational design and optimization of fluostatin analogs with improved therapeutic profiles.

Synthetic Chemistry Approaches

Total Synthesis Strategies

While a de novo total synthesis specifically targeting Fluostatin A is not widely reported, the synthetic strategies for this family are well-exemplified by the inaugural total synthesis of its close congener, Fluostatin C. acs.orgnih.gov These landmark syntheses provide a blueprint for accessing the core structure shared among the fluostatins.

The most notable strategy, developed by the Danishefsky group, hinges on a critical Diels-Alder reaction to construct the tetracyclic core of the molecule. acs.orgnih.govorganic-chemistry.org This approach involves the cycloaddition of a substituted vinylindene, acting as the diene, with a quinoneketal dienophile. nih.gov The reaction's success was remarkable given the potential for the vinylindene species to polymerize and the significant challenge of controlling the regioselectivity of the cycloaddition. acs.orgorganic-chemistry.org The use of a Mikami-Corey catalyst was instrumental in achieving a high yield (93%) of the desired cycloadduct, which set the stage for the remainder of the synthesis. acs.org

Following the key cycloaddition, a series of carefully orchestrated functional group manipulations were required to arrive at the final natural product. These steps included:

An epimerization of the more acidic bridgehead stereocenter to establish the correct relative stereochemistry for subsequent transformations. organic-chemistry.org

A substrate-controlled reduction of a cyclohexenone moiety. organic-chemistry.org

A nucleophilic epoxidation, which was also substrate-controlled, to install a required epoxide. organic-chemistry.org

A sequence of dihydroxylation and oxidation to form an α-hydroxy ketone. organic-chemistry.org

Finally, dehydration and oxidation steps generated the characteristic indenone system, which after aerobic oxidation and deprotection, yielded Fluostatin C. organic-chemistry.org

An alternative conceptual approach to the fluostatin core has also been proposed, which similarly relies on a Diels-Alder reaction but reverses the electronic roles of the components. This strategy involves a diene grafted onto a pre-formed epoxyquinone platform reacting with a 4-hydroxy-indenone dienophile to rapidly assemble the pentacyclic framework. sci-hub.se

Table 1: Key Features of the Danishefsky Diels-Alder Reaction for Fluostatin C Synthesis

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition (Diels-Alder) | nih.gov |

| Diene | Substituted Vinylindene | acs.org |

| Dienophile | Quinoneketal | acs.org |

| Key Challenge | Regioselectivity and diene polymerization | acs.orgorganic-chemistry.org |

| Catalyst | Mikami-Corey Catalyst (Binaphthol-Titanium Complex) | acs.org |

| Yield | 93% for the key cycloaddition step | acs.org |

| Significance | Established the core tetracyclic skeleton of the fluostatin family | organic-chemistry.org |

Semi-Synthesis of Fluostatin Derivatives (e.g., from Fluostatin B)

Given that fermentative production of Fluostatin A is often difficult and low-yielding, semi-synthesis from a more abundant natural congener presents a highly effective and practical alternative. nih.gov A recent study demonstrated the efficient preparation of Fluostatin A through the chemical transformation of Fluostatin B. nih.gov

This approach leverages the structural similarity between the two compounds, requiring a targeted chemical modification to convert the functional groups of Fluostatin B into those of Fluostatin A. This semi-synthetic route not only provides a reliable source of Fluostatin A for further study but also led to the isolation and structural determination of a new derivative, Fluostatin Y, and a new naturally occurring compound, Fluostatin B2. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which integrates the versatility of chemical reactions with the unparalleled selectivity of biological catalysts, offers a powerful and sustainable approach to complex molecules. nih.govmdpi.com This methodology is particularly well-suited for the synthesis of natural products like fluostatins, which belong to the polyketide class. mdpi.comnih.gov By leveraging enzymes, chemists can perform reactions with high regio- and stereoselectivity, often under mild, environmentally friendly conditions. mdpi.com

In the context of the fluostatin family, enzymatic transformations are crucial in the biosynthetic pathway and can be co-opted for synthetic purposes. For instance, flavin-dependent monooxygenases are involved in oxidative processes such as epoxide ring openings, a key feature in some fluostatin structures. bohrium.com A hybrid strategy involves using genetically modified organisms to produce advanced intermediates, which are then elaborated through chemical steps. The inactivation of the flavoenzyme-encoding gene flsO1 in the fluostatin biosynthetic pathway leads to the accumulation of angucyclinone derivatives that can serve as precursors for further non-enzymatic or chemical diversification. acs.org This combination of genetic engineering and synthetic chemistry represents a modern chemoenzymatic approach to generating novel fluostatin-related compounds.

Development of Novel Synthetic Routes to Fluostatins

Research into the fluostatins has catalyzed the development of novel synthetic methods for both the core structure and unique derivatives. The fluorenone and benzo[b]fluorene moieties are central to the fluostatin skeleton, and new protocols for their synthesis have been explored, including copper/selectfluor-catalyzed tandem annulations of 1,6-enynes and divergent syntheses from ortho-alkynylarylketones. jst.go.jpresearchgate.net

Beyond constructing the core, significant advances have been made in creating new fluostatin derivatives through non-enzymatic reactions. One such development is the non-enzymatic C-methylation of fluostatins, demonstrating a novel way to functionalize the complex scaffold. orcid.org

Furthermore, fascinating insights into the spontaneous reactivity of fluostatin intermediates have unveiled novel synthetic pathways. It has been demonstrated that certain acyl fluostatin intermediates can undergo non-enzymatic deacylation to form a transient quinone methide. d-nb.info This highly reactive intermediate facilitates spontaneous C-C or C-N bond-forming reactions, leading to the formation of complex homodimers and heterodimers, such as difluostatin A. d-nb.inforesearchgate.net This discovery solves a long-standing puzzle about how these dimeric structures are formed, proving that the dimerization is a non-enzymatic process. d-nb.info This same quinone methide-mediated reactivity, observed in genetically engineered strains, has also led to the generation of fluostarenes, which feature an unprecedented 6/6/5/6/6 pentacyclic skeleton. acs.org

Research Applications and Future Perspectives

Fluostatins as Biochemical Probes

Chemical probes are essential small-molecule tools for dissecting complex biological systems. researchgate.net An ideal probe allows for the potent and selective modulation of a specific protein target, thereby helping to elucidate the target's function in cellular pathways and its relevance in disease. researchgate.netnih.gov Fluostatins, due to their defined inhibitory action on specific enzymes, serve as effective biochemical probes.

Fluostatin B, a close analog of Fluostatin A, is utilized as a model compound to investigate the biosynthesis of benzofluorene-containing angucyclines and to study mechanisms of enzyme inhibition. vulcanchem.com The ability of fluostatins A and B to inhibit dipeptidyl peptidase III (DPP-III) allows researchers to use them as probes to explore the physiological and pathological roles of this enzyme. tandfonline.comnih.gov By inhibiting the target, these compounds can help unravel its function in processes like pain modulation and oxidative stress. researchgate.net The development of such probes is crucial, as they can validate a protein as a potential drug target and provide a foundation for future therapeutic development. researchgate.net

Application in Enzyme Mechanism Studies (e.g., DPP-3)

A significant application of fluostatins is in the study of enzyme mechanisms, particularly for dipeptidyl peptidase III (DPP-III). DPP-III is a zinc-exopeptidase that has been implicated in several physiological processes, including the renin-angiotensin system, pain modulation, and oxidative stress regulation. tandfonline.comresearchgate.netmdpi.com Its overexpression has also been noted in various cancers. researchgate.net

Fluostatins A and B, which are of microbial origin, were identified as inhibitors of DPP-III. tandfonline.comnih.gov Specifically, Fluostatin A was reported to inhibit DPP-III from human placenta with a Ki value of 14 μM. tandfonline.com These compounds were noted for their specificity, as they did not inhibit other types of dipeptidyl peptidases. tandfonline.com The ability to selectively block DPP-III activity makes fluostatins valuable for studying the enzyme's contribution to various cellular functions and disease states. mdpi.com For instance, understanding how inhibitors like fluostatins interact with DPP-III can aid in proving its role in processes like cancer progression or cataract formation. nih.gov

| Compound | Target Enzyme | Inhibitory Value | Source of Enzyme |

|---|---|---|---|

| Fluostatin A | Dipeptidyl Peptidase III | Ki = 14 μM | Human Placenta tandfonline.com |

| Fluostatin B | Dipeptidyl Peptidase III | IC₅₀ = 24 μg/mL | Not Specified vulcanchem.com |

Lead Compound Development in Natural Product Drug Discovery

Natural products are a cornerstone of drug discovery, providing structurally diverse and complex scaffolds that are often perceived as having "biological friendliness" compared to purely synthetic molecules. researchgate.netjetir.org These compounds serve as "lead compounds"—starting points for the design and synthesis of new drugs with improved efficacy and drug-like properties. jetir.orgnih.govmdpi.com

Fluostatins exemplify the potential of natural products in this regard. Possessing both enzyme-inhibiting and cytotoxic activities, they represent a promising scaffold for therapeutic development. researchgate.net Their demonstrated antibacterial and antitumor activities, even if moderate in their natural form, mark them as candidates for further optimization. vulcanchem.comnih.gov For example, the mild antibacterial properties of Fluostatin B suggest it could be developed further to address the growing challenge of antibiotic resistance. vulcanchem.com The process of drug discovery often involves modifying a natural product's structure to enhance its desired biological activity and pharmacological properties, a strategy that could be applied to the fluostatin framework. mdpi.com

Advanced Methodologies in Fluostatin Research

Modern scientific techniques have greatly accelerated the study of natural products like fluostatins. Methodologies spanning genetic engineering, genomics, and computational modeling are being used to discover new fluostatin analogs, increase their production, and elucidate their complex mechanisms of action.

One of the primary challenges in studying natural products is their often-low abundance in their native organisms. Heterologous expression provides a powerful solution by transferring the biosynthetic gene cluster (BGC)—the genetic blueprint for producing the compound—into a more manageable host organism. nih.gov This technique has been successfully applied to fluostatins.

Researchers have identified the fluostatin BGC (fls) from the marine-derived bacterium Micromonospora rosaria and successfully expressed it in a heterologous host, Streptomyces coelicolor. researchgate.net This work not only confirmed the genes responsible for fluostatin production but also led to the isolation of two new compounds, fluostatin L and an unusual heterodimer, difluostatin A. researchgate.net In another pioneering study, a fluostatin gene cluster was sourced directly from uncultured soil bacteria via an environmental DNA (eDNA) library. nih.gov Using a technique called Transformation-Assisted Recombination (TAR), the cluster was reconstructed and expressed in Streptomyces albus, resulting in the production of three previously uncharacterized fluostatins: F, G, and H. nih.gov These examples demonstrate that heterologous expression is a robust strategy for both producing known fluostatins and discovering novel analogs. researchgate.netmdpi.com

| Gene Cluster Source | Expression Host | Resulting Compounds | Reference |

|---|---|---|---|

| Environmental DNA (eDNA) | Streptomyces albus | Fluostatin F, G, H | nih.gov |

| Micromonospora rosaria | Streptomyces coelicolor | Fluostatin L, Difluostatin A | researchgate.net |

Genome mining is a bioinformatic approach used to scan the genomes of organisms for BGCs that may produce valuable secondary metabolites. jmicrobiol.or.krjmicrobiol.or.kr This strategy allows researchers to predict the production of natural products before they are isolated, accelerating the discovery of new compounds. jmicrobiol.or.kr

This approach has been particularly fruitful for fluostatins. A PCR-based genome mining effort on a collection of marine bacteria led to the identification of Streptomyces sp. PKU-MA00045 as a potential producer. mdpi.com Subsequent cultivation and analysis of this strain resulted in the discovery of five new atypical angucyclinones, fluostatins M–Q, which feature a unique 6-5-6-6 ring skeleton and highly oxidized A-rings. mdpi.com The BGC responsible for these compounds was found to be distinct from previously identified fluostatin clusters, highlighting the power of genome mining to uncover novel biosynthetic diversity. mdpi.com In another instance, an integrated approach combining genome mining with metabolomics identified the BGCs for fluostatins M-Q in different soil-based isolates. mdpi.com

Computational chemistry uses computer simulations and theoretical principles to study and predict chemical phenomena. openaccessjournals.com This field plays a crucial role in elucidating reaction mechanisms and understanding molecular interactions at an atomic level, providing insights that complement experimental findings. openaccessjournals.comnih.gov

In fluostatin research, computational methods have been instrumental in explaining the formation of dimeric structures, such as difluostatins. mdpi.com The dimerization of fluostatins is a non-enzymatic process that occurs after their initial biosynthesis. vulcanchem.commdpi.com Using Density Functional Theory (DFT) calculations, researchers have rationalized the unusual regio- and enantioselectivity of the C-C bond that links the two fluostatin units. mdpi.com These calculations revealed that π–π stacking interactions between the aromatic ring systems of the fluostatin molecules play a critical role in stabilizing the transition state, thereby guiding the stereoselectivity of the reaction. mdpi.com This work is a clear example of how computational chemistry can unravel complex chemical mechanisms that are difficult to observe experimentally.

Emerging Research Directions for Fluostatins

While initially identified for their antibacterial and dipeptidyl peptidase III (DPP3) inhibitory activities, the unique chemical scaffold and biological functions of fluostatins have opened up several new avenues of research. nih.gov Emerging directions are focused on expanding their therapeutic potential beyond conventional antibiotics, leveraging their structure for the synthesis of new bioactive molecules, and using them as tools to probe complex biological pathways.

Antimalarial Drug Development A significant emerging application for the fluostatin structural class is in the development of new antimalarial agents. The angucycline scaffold, to which fluostatins belong, has shown potential antiparasitic effectiveness. mdpi.com For instance, extracts containing fluostatin-related compounds have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Research has shown that some angucycline compounds exhibit antimalarial effects with IC₅₀ values in the micromolar range. mdpi.com The mechanism for this activity is under investigation, with molecular docking studies suggesting that these compounds may act as inhibitors of essential parasite enzymes like lysyl-tRNA synthetase (PfKRS1). mdpi.com This line of research is particularly crucial given the rise of drug-resistant malaria strains, creating an urgent need for novel chemical entities that act on new targets. nih.gov

Biosynthetic Engineering and Analogue Generation The elucidation of the fluostatin biosynthetic gene cluster has paved the way for generating novel analogues through genetic manipulation and synthetic biology techniques. h1.cocas.cn By inactivating specific genes in the biosynthetic pathway of producing organisms like Micromonospora rosaria, researchers can create new, structurally diverse derivatives. acs.orgnih.govcas.cn

Key strategies include:

Gene Inactivation: Disrupting genes encoding specific enzymes, such as oxidoreductases (e.g., flsO1) or amidotransferases (e.g., flsN3), has led to the isolation of previously unknown angucyclinone derivatives. acs.orgnih.govcas.cn Some of these new compounds, like fluostarenes A and B, feature unprecedented pentacyclic skeletons and have shown interesting biological activities, including moderate cytotoxicity against tumor cell lines and α-glucosidase inhibition. cas.cnacs.org

Heterologous Expression: Expressing fluostatin gene clusters in more amenable host organisms, such as Streptomyces albus, allows for more controlled production and facilitates the engineering of the pathway to produce novel compounds. nih.govresearchgate.net

Precursor-Directed Biosynthesis: Feeding synthetic precursors into the fermentation culture can lead to their incorporation into the final structure, yielding new fluostatin analogues with potentially altered activities.

This "mutasynthesis" approach not only expands the chemical diversity of the fluostatin family but also provides deeper insights into the functions of the biosynthetic enzymes involved. acs.orgresearchgate.net

Development of Chemical Probes The specific inhibitory action of fluostatins makes them valuable as chemical probes to study biological systems. nih.gov Chemical probes are small molecules used to perturb a specific protein or pathway, allowing researchers to investigate its function in cells or organisms. nih.govrsc.org Fluostatins, as potent inhibitors of type II fatty acid synthesis (FASII) and DPP3, can be used to:

Elucidate the roles of these enzymes in various cellular processes.

Investigate the connectivity between metabolic pathways. nih.gov

Validate these enzymes as potential drug targets in different diseases, including cancer and infectious diseases. vulcanchem.com

The development of orthogonal probes—structurally different molecules that hit the same target—is a key goal to ensure that the observed biological effects are truly due to the inhibition of the intended target and not off-target activities. nih.gov

Exploring New Therapeutic Areas Beyond their established antibacterial and emerging antimalarial activities, the fluostatin scaffold is being explored for other therapeutic applications.

Antitumor Activity: Several members of the fluostatin family have demonstrated moderate antitumor properties. vulcanchem.com Fluostatin C, for example, shows cytostatic effects against various human tumor cell lines. sci-hub.se The generation of new derivatives through biosynthetic engineering has also yielded compounds with moderate cytotoxicity. cas.cncas.cn

α-Glucosidase Inhibition: Shunt products from engineered fluostatin biosynthetic pathways have been found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. cas.cnacs.org This finding suggests a potential, albeit preliminary, role for fluostatin-based compounds in metabolic diseases like diabetes.

The table below summarizes the emerging research directions and the key findings associated with each.

| Research Direction | Focus Area | Key Findings & Potential | Citations |

| Antimalarial Agents | Plasmodium falciparum | Angucycline scaffold shows antiparasitic activity; potential inhibition of essential parasite enzymes like PfKRS1. | mdpi.com |

| Biosynthetic Engineering | Novel Analogue Generation | Inactivation of genes (flsO1, flsN3) creates new derivatives (e.g., fluostarenes) with unique skeletons and activities like α-glucosidase inhibition. | cas.cnacs.orgnih.govcas.cn |

| Chemical Probes | Target Validation & Pathway Elucidation | Use as specific inhibitors of FASII and DPP3 to study their roles in cellular health and disease. | nih.govvulcanchem.com |

| New Therapeutic Areas | Oncology & Metabolic Disease | Moderate antitumor activity observed in several fluostatins; engineered shunt products show potent α-glucosidase inhibition. | cas.cnacs.orgvulcanchem.comsci-hub.se |

Future research will likely focus on optimizing the antimalarial properties of fluostatin-related compounds, synthesizing more potent and selective analogues through combined synthetic and biosynthetic approaches, and fully characterizing their potential in these new therapeutic areas. vulcanchem.comsci-hub.se

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and identity of Fluostatin A (sodium salt)?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and liquid chromatography-mass spectrometry (LC-MS) for purity assessment. Reference standards should comply with pharmacopeial guidelines (e.g., USP or EP) to ensure traceability . For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 235 nm is recommended, as described in pharmacopeial methods for related fluorinated compounds .

Q. How can researchers determine the solubility profile of Fluostatin A (sodium salt) in aqueous and organic solvents?

- Methodology : Conduct solubility tests in water, ethanol, methanol, and acetone under controlled pH and temperature. Classify results into soluble/insoluble categories using standardized protocols akin to those for salt preparation and analysis in educational curricula . Document observations quantitatively (e.g., mg/mL) to support formulation design .

Q. What storage conditions are optimal for maintaining Fluostatin A (sodium salt) stability?

- Methodology : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and periodic LC-MS analysis to detect degradation products .

Q. How should researchers design experiments to synthesize Fluostatin A (sodium salt) with high reproducibility?

- Methodology : Follow a PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the study. For example:

- Population : Reaction intermediates.

- Intervention : Sodium hydroxide neutralization of the free acid form.

- Comparison : Yield and purity against pharmacopeial standards.

- Outcome : ≥98% purity by HPLC.

- Time : 24-hour reaction monitoring .

Advanced Research Questions

Q. What analytical validation strategies are critical for ensuring Fluostatin A (sodium salt) meets regulatory standards in drug development?

- Methodology : Validate HPLC methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), precision (RSD ≤ 2.0%), and accuracy (recovery 98–102%). Cross-validate with orthogonal techniques like differential scanning calorimetry (DSC) for polymorph identification .

Q. How can mechanistic studies elucidate Fluostatin A’s role as a fluoroketone and DPP-3 inhibitor?

- Methodology : Use enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) to determine IC₅₀ values. Pair with molecular docking simulations to map binding interactions. Validate findings using knockout cell lines or competitive inhibitors .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidative stress) and analyze degradation pathways via LC-MS/MS. Compare results with reference standards to distinguish intrinsic instability from methodological artifacts .

Q. How can researchers optimize Fluostatin A (sodium salt) formulations for in vivo pharmacokinetic studies?

- Methodology : Use a design of experiments (DoE) approach to test variables like pH, excipients, and particle size. Assess bioavailability in rodent models via plasma concentration-time profiles and non-compartmental analysis .

Q. What strategies address challenges in quantifying trace impurities in Fluostatin A (sodium salt) batches?

- Methodology : Implement ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry for sub-ppm detection. Validate impurity profiles against synthetic byproducts and degradation markers identified in stress testing .

Methodological Notes

- Data Interpretation : Cross-reference analytical results with pharmacopeial standards to mitigate errors in identity or purity claims .

- Ethical Compliance : For biological studies, ensure all protocols adhere to institutional review board (IRB) guidelines, particularly when referencing fluorinated compounds with potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.